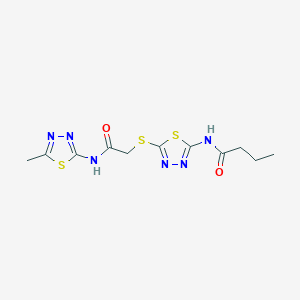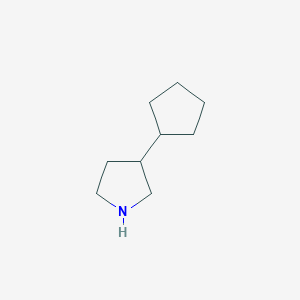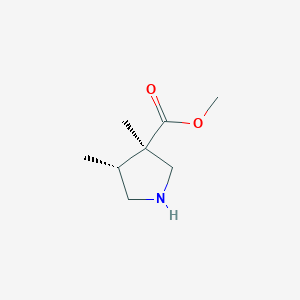
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole is a heterocyclic compound that has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
Synthesis Analysis
1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Applications De Recherche Scientifique
Biological Activities and Therapeutic Potential
N-(5-((2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide, as part of the 1,3,4-thiadiazole compound family, has been researched for its potential biological activities. Thiadiazoles are known for their wide range of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties. Specifically, the synthesis and study of thiadiazole derivatives have revealed significant activities as antibacterial and antifungal agents (Ameen & Qasir, 2017). Additionally, these compounds have shown therapeutic effects in various pathological conditions such as inflammation, pain, or hypertension.
Anticancer Applications
The synthesis of thiadiazole derivatives has also been explored for potential anticancer applications. The pharmacophore hybridization approach is widely used in the design of drug-like small molecules with anticancer properties. For instance, a study on the synthesis of a novel pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties demonstrated significant anticancer activity in vitro (Yushyn et al., 2022).
Synthesis of Polyazaheterocycles
Research has also been conducted on the synthesis of polyazaheterocycles containing thiadiazole derivatives, focusing on their potential use in various biological applications. The cyclization of thiadiazole compounds with various reagents has led to the creation of new compounds with potential biological relevance (Shikhaliev et al., 2016).
Antimicrobial Evaluation
Several studies have synthesized and evaluated the antimicrobial properties of thiadiazole derivatives, including N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide. These compounds have shown moderate activity against various microbial strains, indicating their potential as antimicrobial agents (Farag et al., 2009).
Antifungal and Fungicidal Applications
Thiadiazole derivatives have also been explored for their antifungal and fungicidal properties. Studies have focused on the synthesis of these compounds and their efficacy against various fungal strains, showcasing their potential as fungicides (Fan et al., 2010).
Antioxidant Properties
The antioxidant properties of thiadiazole derivatives have been studied as well. The synthesis of new thiadiazole and oxadiazole derivatives and their effects on antioxidant activity have been a subject of research, indicating the potential of these compounds in oxidative stress-related conditions (Al-Haidari & Al-Tamimi, 2021).
Orientations Futures
Future research could focus on synthesizing and studying the biological activities of various derivatives of 1,3,4-thiadiazole, including “N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide”. This could lead to the discovery of new drugs with diverse biological actions .
Propriétés
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S3/c1-3-4-7(18)12-10-16-17-11(22-10)20-5-8(19)13-9-15-14-6(2)21-9/h3-5H2,1-2H3,(H,12,16,18)(H,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFQGVGRGWXVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798424.png)

![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethylacetamide](/img/structure/B2798430.png)

![6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B2798432.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2798433.png)

![3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2798436.png)


![Methyl 5-benzyl-3,3-dimethyl-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2798440.png)

![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2798442.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2798443.png)